Intermedin B

Overview

Description

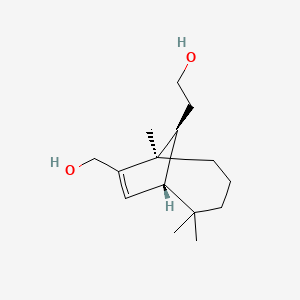

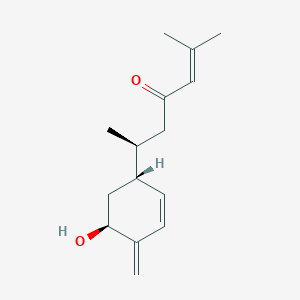

Intermedin B is a compound with a molecular formula of C15H22O2 and a molecular weight of 234.33 . It is a powder in physical form . It has potential uses in reference standards, pharmacological research, food and cosmetic research, and as a synthetic precursor compound .

Synthesis Analysis

This compound is a natural bisabolane sesquiterpenoid . It was isolated from the aerial parts of Schisandra propinqua var. intermedia . The chemical structures of this compound were identified using 1D and 2D NMR spectroscopy .Molecular Structure Analysis

This compound is a bisabolane sesquiterpenoid . Its structure was elucidated based on extensive spectroscopical analysis .Chemical Reactions Analysis

This compound has been found to exhibit antioxidant effects in the hippocampus and anti-inflammatory effects in microglia . It inhibits the nuclear translocation of NF-κB p-65 and IκBα, exerting anti-inflammatory effects and inhibiting the generation of reactive oxygen species .Physical And Chemical Properties Analysis

This compound is a powder with a molecular formula of C15H22O2 and a molecular weight of 234.33 . Further physical and chemical properties are not available in the current literature.Scientific Research Applications

Endothelial Barrier Stabilization : Intermedin plays a crucial role in stabilizing the endothelial barrier and can counteract barrier failure induced by thrombin in endothelial cells. This suggests its potential application in treating conditions associated with endothelial dysfunction (Aslam et al., 2012).

Cardiovascular Protection and Atherogenesis : It has been shown to possess cardiovascular-protective properties. For instance, Intermedin can reduce foam-cell formation and atherogenesis, indicating its potential use in treating atherosclerosis (Dai et al., 2012).

Role in Vascular Remodeling : Intermedin is involved in vascular remodeling and can improve blood perfusion. This is particularly significant in physiological and pathological angiogenic models (Wang et al., 2018).

Cardioprotective Effects : Research indicates that Intermedin can protect the heart against ischemic injury, suggesting its application in treating ischemic heart diseases (Jia et al., 2006).

Impact on Myocardial Infarction : Studies have shown that Intermedin can attenuate myocardial infarction, possibly through mechanisms involving autophagy and modulation of inflammatory responses (Wei et al., 2015).

Potential in Treating Hypertension : Intermedin in the paraventricular nucleus has been found to attenuate sympathetic activity and blood pressure, particularly in hypertensive rats. This suggests its potential in hypertension management (Zhou et al., 2014).

Effects on Cardiac Hypertrophy : Intermedin1–53, a form of Intermedin, has shown effectiveness in inhibiting cardiac hypertrophy and endoplasmic reticulum stress, highlighting its potential therapeutic application in cardiac hypertrophy conditions (Lu et al., 2015).

Atherosclerosis Amelioration : Intermedin has been observed to ameliorate atherosclerosis in mice models, indicating its potential application in treating or preventing this condition (Zhang et al., 2012).

Regulatory Effects on Cardiovascular Function : Studies have suggested that Intermedin could be a regulatory factor for cardiovascular function and myocardial hypertrophy, offering a new avenue for therapeutic interventions in related cardiovascular disorders (Pan et al., 2005).

Counter-Regulatory Role in Cardiovascular and Renal Systems : Intermedin has been identified as a counter-regulatory peptide with significant roles in the cardiovascular and renal systems, further underscoring its therapeutic potential (Bell & McDermott, 2008).

properties

IUPAC Name |

(6S)-6-[(1R,5S)-5-hydroxy-4-methylidenecyclohex-2-en-1-yl]-2-methylhept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-7,12-13,15,17H,3,8-9H2,1-2,4H3/t12-,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJSCQFALQJUCS-GUTXKFCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CC(C(=C)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H](C(=C)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.